3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate
Overview
Description
5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate is an organic compound with the molecular formula C12H11N3. It is a derivative of pyridoindole, a class of compounds known for their diverse biological activities. This compound is often used in scientific research due to its mutagenic and carcinogenic properties .
Mechanism of Action
Target of Action
Trp-P-2 acetate, also known as 3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate or 5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate, is a derivative of tryptophan (Trp). It primarily targets enzymes involved in the metabolism of tryptophan, such as indoleamine-2,3-dioxygenase, Trp-2,3-dioxygenase, kynurenine-3-monooxygenase, and Trp hydroxylase . These enzymes play a crucial role in the kynurenine, 5-hydroxytryptamine, and indole pathways of Trp metabolism .
Mode of Action
This interaction can lead to the production of a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Biochemical Pathways
Trp-P-2 acetate affects the kynurenine, 5-hydroxytryptamine, and indole pathways of Trp metabolism . These pathways are responsible for the degradation of more than 95% of Trp into multiple bioactive compounds . The compounds produced via these pathways can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
Studies on similar compounds suggest that they may have complex pharmacokinetic profiles .
Result of Action
The result of Trp-P-2 acetate’s action is the production of a variety of bioactive compounds that can regulate various physiological functions. These compounds can have a wide range of effects at the molecular and cellular levels, influencing processes such as inflammation, metabolism, immune responses, and neurological function .
Action Environment
The action of Trp-P-2 acetate can be influenced by various environmental factors. For example, the presence of certain photosensitizers can lead to the photodegradation of Trp-P-2 acetate . Additionally, the gut microbiota can influence the metabolism of Trp and thus the action of Trp-P-2 acetate .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate are closely tied to its interactions with various biomolecules. It is known to be involved in the metabolism of tryptophan, an essential amino acid . The metabolism of tryptophan primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .
Cellular Effects
In terms of cellular effects, this compound has been found to induce apoptosis in certain cell types . This includes rat splenocytes, thymocytes, and hepatocytes . The compound’s influence on cell function also extends to its impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It is known to bind with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathways of tryptophan . This includes interactions with enzymes or cofactors in the kynurenine, 5-hydroxytryptamine, and indole pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate typically involves the cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines, followed by dehydrogenation to γ-carbolinecarboxylates. The ester group is then converted to the carboxyl group and finally to the amino group by Curtius rearrangement . Another method involves the condensation of 3-acetylindole-2-acetonitrile with ammonia .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole acetate: This compound is similar in structure and also exhibits mutagenic and carcinogenic properties.
1-Methyl-5H-pyrido(4,3-b)indol-3-amine: Another structurally similar compound with similar biological activities.
Uniqueness
5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate is unique due to its specific molecular structure, which confers distinct biological activities. Its ability to induce apoptosis and its incorporation through monoamine transporters distinguish it from other similar compounds .
Properties
IUPAC Name |
acetic acid;1-methyl-5H-pyrido[4,3-b]indol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASZBFHIHXZWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
72254-58-1 | |
Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1-methyl-, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72254-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5021417 | |
Record name | Trp-P-2 acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75074-77-0, 72254-58-1 | |
Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1-methyl-, acetate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75074-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072254581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Pyrido(4,3-b)indol-3-amine, 1-methyl-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075074770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trp-P-2 acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Trp-P-2 exert its mutagenic effects in the body?
A1: Trp-P-2 requires metabolic activation by cytochrome P450 enzymes, particularly CYP1A2, to exert its mutagenic effects. Research has shown that individuals with higher levels of CYP1A2 exhibit increased capacity to activate Trp-P-2 into mutagenic metabolites. These metabolites can then interact with DNA, potentially leading to mutations and contributing to cancer development. [, ]
Q2: What is the relationship between ascorbic acid deficiency and Trp-P-2 mutagenicity?
A2: Studies using scorbutic ODS rats, which are deficient in ascorbic acid (vitamin C), revealed a connection between ascorbic acid deficiency and increased susceptibility to Trp-P-2's mutagenic effects. These rats exhibited elevated levels of CYP1A2 in their livers, leading to a higher capacity to metabolize Trp-P-2 into mutagenic forms. This highlights the potential impact of dietary factors on an individual's response to certain mutagens. []
Q3: Can dietary interventions influence the formation of Trp-P-2?
A3: Research suggests that specific dietary components might mitigate the formation of Trp-P-2, which is found in cooked meat. For instance, Rosa rugosa tea extract, rich in phenolic compounds, was shown to significantly reduce Trp-P-2 formation in ground beef patties during cooking. This suggests potential dietary strategies for minimizing exposure to this potential carcinogen. [, ]
Q4: Are there any known inhibitors of Trp-P-2 activity?
A4: Interestingly, Trp-P-2 itself has been identified as an inhibitor of the Na+/I- symporter, a protein responsible for transporting iodide into thyroid cells. While Trp-P-2 exhibits relatively low affinity for this transporter, it highlights the compound's potential to interact with biological targets beyond its mutagenic activity. []
Q5: What are the implications of finding Trp-P-2 in cooked meat?
A5: The presence of Trp-P-2 in cooked meat raises concerns due to its classification as a heterocyclic amine (HCA). HCAs like Trp-P-2 are formed during high-temperature cooking of protein-rich foods and are considered potential human carcinogens. Research into their formation, mechanisms of action, and potential mitigation strategies is crucial for understanding and minimizing dietary risks associated with these compounds. [, ]
Q6: Are there any known analytical methods for detecting and quantifying Trp-P-2?
A6: While specific details regarding Trp-P-2 analytical methods were not provided in the provided research, studies commonly employ techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), for sensitive and selective detection and quantification of HCAs, including Trp-P-2, in complex matrices like food samples. [, ]
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